molecular formula C17H14Cl2N2O2 B5849507 2,3-dichloro-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine

2,3-dichloro-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine

Cat. No.: B5849507
M. Wt: 349.2 g/mol
InChI Key: YSKJEMFRPNKWGC-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine typically involves multi-step organic reactions. One common method starts with the chlorination of a quinoline derivative, followed by methoxylation and subsequent amination with 4-methoxyaniline. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

2,3-Dichloro-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dichloro-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: Another compound with similar structural features but different chemical properties.

    2,4-Dichloro-6-methoxy-1,3,5-triazine: Shares the methoxy and dichloro groups but has a different core structure.

Uniqueness

2,3-Dichloro-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine is unique due to its specific quinoline core, which imparts distinct biological activities and chemical reactivity

Properties

IUPAC Name

2,3-dichloro-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c1-22-11-5-3-10(4-6-11)20-16-13-9-12(23-2)7-8-14(13)21-17(19)15(16)18/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKJEMFRPNKWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=NC3=C2C=C(C=C3)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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